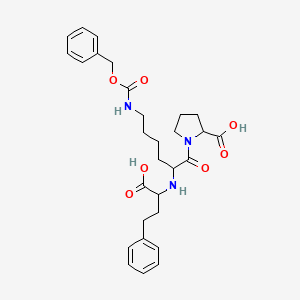

N-Benzyloxycarbonyl (S)-Lisinopril

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Benciloxicarbonil (S)-Lisinopril es un derivado de Lisinopril, un inhibidor de la enzima convertidora de angiotensina (ECA) utilizado principalmente en el tratamiento de la hipertensión y la insuficiencia cardíaca congestiva. El grupo N-benciloxicarbonil se utiliza a menudo como grupo protector en la síntesis orgánica para proteger las aminas de reacciones no deseadas durante la síntesis de múltiples pasos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Benciloxicarbonil (S)-Lisinopril generalmente implica la protección del grupo amino de Lisinopril con un grupo benciloxicarbonil (Cbz). Esto se puede lograr haciendo reaccionar Lisinopril con cloroformato de bencilo en presencia de una base suave como el bicarbonato de sodio a temperatura ambiente . La reacción generalmente se lleva a cabo en un solvente orgánico como el diclorometano.

Métodos de producción industrial

La producción industrial de N-Benciloxicarbonil (S)-Lisinopril sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso.

Análisis De Reacciones Químicas

Tipos de reacciones

N-Benciloxicarbonil (S)-Lisinopril puede sufrir diversas reacciones químicas, que incluyen:

Hidrogenación: El grupo Cbz se puede eliminar por hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) como catalizador.

Reactivos y condiciones comunes

Hidrogenación: Paladio sobre carbono (Pd/C) en presencia de gas hidrógeno.

Desprotección: Borohidruro de sodio (NaBH4) y cloruro de níquel(II) (NiCl2·6H2O) en metanol.

Productos principales formados

El producto principal formado a partir de la desprotección de N-Benciloxicarbonil (S)-Lisinopril es el propio Lisinopril, que luego se puede utilizar para sus aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

N-Benciloxicarbonil (S)-Lisinopril tiene varias aplicaciones en la investigación científica:

Síntesis orgánica: Se utiliza como intermedio en la síntesis de diversos productos farmacéuticos y compuestos bioactivos.

Química medicinal: Se emplea en el desarrollo de nuevos inhibidores de la ECA y otros fármacos cardiovasculares.

Estudios biológicos: Se utiliza en estudios para comprender el mecanismo de acción de los inhibidores de la ECA y sus interacciones con los objetivos biológicos.

Mecanismo De Acción

El mecanismo de acción de N-Benciloxicarbonil (S)-Lisinopril implica la inhibición de la enzima convertidora de angiotensina (ECA), que es responsable de la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, N-Benciloxicarbonil (S)-Lisinopril reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y una disminución de la presión arterial .

Comparación Con Compuestos Similares

Compuestos similares

N-Benciloxicarbonil-L-Serina: Otro compuesto con un grupo protector Cbz utilizado en la síntesis orgánica.

N-Benciloxicarbonil-L-Ácido aspártico: Se utiliza en la síntesis de aspartamo y otros péptidos.

Singularidad

N-Benciloxicarbonil (S)-Lisinopril es único debido a su doble papel como intermedio protegido en la síntesis orgánica y precursor de un inhibidor de la ECA clínicamente importante. Su estructura específica permite una desprotección dirigida y posterior uso terapéutico.

Propiedades

IUPAC Name |

1-[2-[(1-carboxy-3-phenylpropyl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O7/c33-26(32-19-9-15-25(32)28(36)37)23(31-24(27(34)35)17-16-21-10-3-1-4-11-21)14-7-8-18-30-29(38)39-20-22-12-5-2-6-13-22/h1-6,10-13,23-25,31H,7-9,14-20H2,(H,30,38)(H,34,35)(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRGFGHUACTNCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)

![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)

![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)

![2-Hydroxy-4-[7-hydroxy-2-[5-[5-[5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]-4-methoxy-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-2-methylpentanoic acid](/img/structure/B12290732.png)

![3-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B12290740.png)

![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)